molecular formula C8H15NO B3045209 Morpholine, 4-(3-butenyl)- CAS No. 10315-96-5

Morpholine, 4-(3-butenyl)-

Cat. No.: B3045209
CAS No.: 10315-96-5
M. Wt: 141.21 g/mol
InChI Key: RCADSGKLHCKKQN-UHFFFAOYSA-N
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Description

Morpholine, 4-(3-butenyl)- is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. The compound is characterized by the presence of a butenyl group attached to the nitrogen atom of the morpholine ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3-butenyl)- typically involves the reaction of morpholine with 3-butenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile and attacks the electrophilic carbon of the butenyl halide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.

Industrial Production Methods

Industrial production of Morpholine, 4-(3-butenyl)- often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The butenyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in a wide range of new compounds with different functional groups.

Scientific Research Applications

Morpholine, 4-(3-butenyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without the butenyl group.

    Piperidine: A structurally similar compound with a six-membered ring containing a nitrogen atom.

    Tetrahydrofuran: A related compound with an oxygen atom in the ring instead of nitrogen.

Uniqueness

Morpholine, 4-(3-butenyl)- is unique due to the presence of the butenyl group, which imparts distinct chemical and physical properties. This modification enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

4-but-3-enylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-3-4-9-5-7-10-8-6-9/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCADSGKLHCKKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391914
Record name Morpholine, 4-(3-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10315-96-5
Record name Morpholine, 4-(3-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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